molecular formula C12H17NO3 B2645246 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid CAS No. 1548471-02-8

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

Cat. No.: B2645246
CAS No.: 1548471-02-8
M. Wt: 223.272
InChI Key: LFAWWCUFJGWHON-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups

Scientific Research Applications

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, in peptide chemistry, the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus is an essential strategy .

Safety and Hazards

This compound, being a diazonium salt, can be shock-sensitive and decompose violently with heating . It may be toxic by ingestion . Contact may irritate skin, eyes, and mucous membranes .

Future Directions

The future directions for this compound could involve its use in the synthesis of other organic compounds . It could also be used in peptide chemistry, where the protection of amino acid reactive functionalities is an essential strategy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with methyl iodide, followed by a reaction with 3-hydroxybutanoic acid under controlled conditions. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Comparison with Similar Compounds

    4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid derivatives: These include compounds with slight modifications in the amino or hydroxy groups.

    Other amino acids with benzyl and hydroxy groups: Compounds like 4-hydroxyphenylglycine and 4-hydroxyphenylalanine share some structural similarities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[benzyl(methyl)amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAWWCUFJGWHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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